4-(heptafluoropropan-2-yl)phenol
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Overview
Description
4-(Heptafluoropropan-2-yl)phenol is a fluorinated organic compound with the molecular formula C9H5F7O and a molecular weight of 262.12 g/mol . This compound is characterized by the presence of a heptafluoropropyl group attached to a phenol ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(heptafluoropropan-2-yl)phenol typically involves the reaction of 2-bromoheptafluoropropane with phenol in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(Heptafluoropropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The fluorine atoms in the heptafluoropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Heptafluoropropan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 4-(heptafluoropropan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it facilitates the compound’s access to intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another fluorinated phenol with similar properties but fewer fluorine atoms.
4-(Pentafluoroethyl)phenol: Contains a pentafluoroethyl group instead of a heptafluoropropyl group.
4-(Nonafluorobutyl)phenol: Features a longer fluorinated chain, resulting in different chemical and physical properties.
Uniqueness
4-(Heptafluoropropan-2-yl)phenol is unique due to its heptafluoropropyl group, which imparts higher fluorine content and distinct properties compared to its analogs. This makes it particularly valuable in applications requiring high thermal stability and chemical resistance.
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F7O/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCZBEORMIKDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896315 |
Source
|
Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71360-30-0 |
Source
|
Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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